molecular formula C8H8FNOS B8503096 4-Fluoro-2-(methylthio)benzamide

4-Fluoro-2-(methylthio)benzamide

Cat. No. B8503096
M. Wt: 185.22 g/mol
InChI Key: PUOZGKJABUIWDW-UHFFFAOYSA-N
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Patent
US06921759B2

Procedure details

A slurry of 4-fluoro-2-(methylthio)benzamide (9 g, 48.6 mmol) in diethyl ether (500 mL) was cooled to zero degrees C. under nitrogen and lithium aluminum hydride (5.53 g, 145.8 mmol, 1.0 M in diethyl ether) was added dropwise. The reaction was allowed to stir with slow warming to 25 degrees C. overnight. The reaction was quenched via the addition of water (5.53 mL), 15% NaOH (5.53 μL) and water (16 mL). The mixture was stirred, the lithium salts precipitated out and were filtered off. The organic filtrate was washed with saturated sodium bicarbonate (300 mL) and brine (300 mL), dried over Na2SO4, filtered and reduced to a small volume. The resulting brown oil was placed under high vacuum to give the desired compound as a free base.
Quantity
9 g
Type
reactant
Reaction Step One
Quantity
500 mL
Type
solvent
Reaction Step One
Quantity
5.53 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[F:1][C:2]1[CH:10]=[CH:9][C:5]([C:6]([NH2:8])=O)=[C:4]([S:11][CH3:12])[CH:3]=1.[H-].[Al+3].[Li+].[H-].[H-].[H-]>C(OCC)C>[F:1][C:2]1[CH:10]=[CH:9][C:5]([CH2:6][NH2:8])=[C:4]([S:11][CH3:12])[CH:3]=1 |f:1.2.3.4.5.6|

Inputs

Step One
Name
Quantity
9 g
Type
reactant
Smiles
FC1=CC(=C(C(=O)N)C=C1)SC
Name
Quantity
500 mL
Type
solvent
Smiles
C(C)OCC
Step Two
Name
Quantity
5.53 g
Type
reactant
Smiles
[H-].[Al+3].[Li+].[H-].[H-].[H-]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
25 °C
Stirring
Type
CUSTOM
Details
to stir
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
overnight
Duration
8 (± 8) h
CUSTOM
Type
CUSTOM
Details
The reaction was quenched via the addition of water (5.53 mL), 15% NaOH (5.53 μL) and water (16 mL)
STIRRING
Type
STIRRING
Details
The mixture was stirred
CUSTOM
Type
CUSTOM
Details
the lithium salts precipitated out and
FILTRATION
Type
FILTRATION
Details
were filtered off
WASH
Type
WASH
Details
The organic filtrate was washed with saturated sodium bicarbonate (300 mL) and brine (300 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over Na2SO4
FILTRATION
Type
FILTRATION
Details
filtered

Outcomes

Product
Name
Type
product
Smiles
FC1=CC(=C(C=C1)CN)SC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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